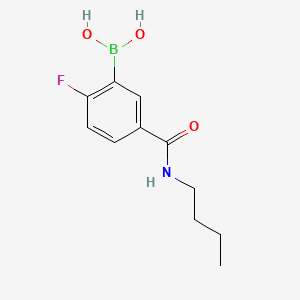

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCRSIAYLGXFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660246 | |

| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-50-6 | |

| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Boronic Acids in Drug Design

An In-Depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-51-7), a sophisticated building block pivotal to modern medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, provides detailed protocols for its synthesis and primary application in Suzuki-Miyaura cross-coupling, and outlines essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to explain the causality behind experimental choices, ensuring a thorough understanding of this reagent's utility and application.

In the landscape of pharmaceutical research, the strategic incorporation of fluorine and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Fluorine's unique stereoelectronic properties can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] Simultaneously, the boronic acid functional group serves as an exceptionally versatile handle for constructing complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable reagent at the confluence of these principles. It provides a trifunctional platform: the boronic acid for C-C bond formation, the fluorine atom to impart favorable pharmacokinetic properties, and a substituted carbamoyl group that can modulate solubility and provide an additional vector for molecular interactions.[4][5] This guide delves into the technical specifics of this compound, offering a holistic view of its role as a critical intermediate in the synthesis of novel therapeutics.

Note on Nomenclature: The specified CAS number 874289-51-7 corresponds to the (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid isomer. This document will exclusively refer to this isomer.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.

| Property | Value | Source(s) |

| CAS Number | 874289-51-7 | [6][7][8] |

| Molecular Formula | C₁₁H₁₅BFNO₃ | [6][8] |

| Molecular Weight | 239.05 g/mol | [6] |

| Synonyms | 5-(tert-Butylcarbamoyl)-2-fluorobenzeneboronic acid | [6][9] |

| Appearance | Powder or liquid | [8] |

| Purity | ≥95-98% | [6][7] |

| Storage | 2-8°C, store locked up in a tightly closed container | [6][10] |

Structural Insights

The molecule's utility is derived from its distinct functional domains:

-

Fluorophenyl Ring: The electron-withdrawing fluorine atom ortho to the boronic acid can modulate the electronic properties of the ring, influencing reactivity in cross-coupling reactions and often enhancing metabolic stability in the final product.[1][5]

-

Boronic Acid Group: As a Lewis acid, this group is the reactive center for palladium-catalyzed cross-coupling.[3] Its equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent and crucial for the transmetalation step in the Suzuki-Miyaura reaction.[3]

-

N-tert-Butylcarbamoyl Group: This bulky, lipophilic group para to the fluorine can significantly influence the solubility profile of the molecule and its derivatives.[4] It also provides hydrogen bond donor and acceptor sites, which can be critical for target engagement in a drug molecule.

Analytical Workflow

Confirming the identity and purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is critical. A multi-technique approach is recommended.

Caption: Recommended workflow for analytical characterization.

Detailed Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of this compound.[11]

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often preferred for boronic acids due to its ability to solubilize the compound and resolve the exchangeable B(OH)₂ and N-H protons.[11]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Aromatic protons will appear in the δ 7.0-8.0 ppm range, showing characteristic coupling patterns influenced by the fluorine atom. The tert-butyl group will present as a sharp singlet around δ 1.3 ppm. The N-H proton of the amide and the two -OH protons of the boronic acid will appear as broad singlets, with chemical shifts that are concentration and solvent-dependent.

-

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Aromatic carbons will appear between δ 100-165 ppm. Carbons bonded to fluorine will exhibit large ¹JCF coupling constants. The carbon atom attached to the boron (C-B) will often show a broad signal due to the quadrupolar relaxation of the boron nucleus.[11]

-

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signal: A single resonance is expected, typically in the range of δ -110 to -140 ppm, characteristic of a fluorine atom on a benzene ring.[11]

-

-

¹¹B NMR: This experiment directly probes the boron nucleus.

-

Causality & Expertise: ¹¹B NMR is crucial for verifying the integrity of the boronic acid group. A signal between δ 28-34 ppm is characteristic of a trigonal arylboronic acid. Broadening of this signal can indicate equilibria with the tetrahedral boronate ester or anhydride forms. Using quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[11][12]

-

Plausible Synthesis Pathway

While specific manufacturer synthesis routes are proprietary, a chemically sound and common method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[13][14]

Caption: A plausible retrosynthetic pathway for the target compound.

Detailed Protocol: Synthesis via Organolithium Intermediate

This protocol describes a representative synthesis. Self-Validation: Each step must be monitored (e.g., by TLC or LC-MS) to ensure completion before proceeding.

-

Amide Formation: In a dry, inert atmosphere flask, dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM). Cool to 0°C. Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF to form the acid chloride in situ. After stirring for 1-2 hours, slowly add a solution of tert-butylamine (1.5 equiv) and a non-nucleophilic base like triethylamine (2.0 equiv). Allow the reaction to warm to room temperature and stir until completion. Purify the resulting N-tert-butyl-3-bromo-4-fluorobenzamide by extraction and chromatography.

-

Lithiation and Borylation: Add the purified bromo-amide (1.0 equiv) to a flask with anhydrous THF under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the low temperature to generate the organolithium species.

-

Expertise: The temperature of -78°C is critical to prevent side reactions and ensure regioselective metal-halogen exchange.

-

-

After stirring for 30-60 minutes at -78°C, add triisopropyl borate (1.5 equiv) dropwise. The borate ester is used instead of trimethyl borate to reduce the rate of undesired secondary reactions.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0°C and quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the final boronic acid.

-

Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final white solid product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[15][16]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Representative Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid with a generic aryl bromide (Ar-Br).

-

Reagent Preparation: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst, and a base.

-

Catalyst Choice (Expertise): For general reactivity, Pd(PPh₃)₄ (3-5 mol%) is a reliable choice. For more challenging or sterically hindered couplings, advanced Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are superior.[15]

-

Base Choice (Causality): A base is essential to activate the boronic acid by forming the more nucleophilic "ate" complex.[17] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv) are commonly used. The choice of base can significantly impact yield and should be screened for optimization.

-

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture like 1,4-Dioxane/H₂O (4:1) or THF/H₂O (2:1). The presence of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[15][18] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of this reagent is essential for laboratory safety. The following information is synthesized from Safety Data Sheets (SDS).[10][19][20]

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [10][21] |

| Eye Irritation | H319 | Causes serious eye irritation. | [10][21] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [10][22] |

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][22] Ensure safety showers and eyewash stations are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][22] If dust is generated, a suitable respirator may be necessary.[19]

-

Handling: Avoid all personal contact, including inhalation of dust.[19] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Recommended storage is often refrigerated (2-8°C).[10]

-

Spills & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust.[19] Dispose of contents/container in accordance with local, regional, and national regulations.[10]

Conclusion

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated and highly functionalized building block with significant applications in drug discovery and medicinal chemistry. Its strategic combination of a reactive boronic acid, a metabolically robust fluorine substituent, and a solubility-modulating carbamoyl group makes it an invaluable tool for synthesizing complex molecular targets. By understanding its properties and applying the robust protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate the development of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]

- 5. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid [cymitquimica.com]

- 8. amadis.lookchem.com [amadis.lookchem.com]

- 9. 5-(TERT-BUTYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID | 874289-51-7 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. benchchem.com [benchchem.com]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. aksci.com [aksci.com]

A-Z Guide to the Synthesis of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid: Principles, Protocol, and Practice

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthesis of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. Arylboronic acids are pivotal intermediates, particularly in the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for experimental choices, mechanistic insights into the core chemical transformations, and practical advice for troubleshooting. We present a robust, two-stage synthetic route commencing from commercially available 3-bromo-4-fluorobenzoic acid. The synthesis involves an initial amide bond formation followed by a palladium-catalyzed Miyaura borylation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a thorough and practical understanding of this synthesis.

The Strategic Importance of this compound

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis. Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have established them as privileged intermediates. The title compound, this compound, integrates several structural features that are highly desirable in medicinal chemistry:

-

The Arylboronic Acid Moiety: This functional group is the cornerstone for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures common in pharmaceuticals.

-

The Fluoro Substituent: The inclusion of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism.

-

The Butylcarbamoyl Group: This amide functionality provides a hydrogen bond donor and acceptor, which can be crucial for target engagement and can influence solubility and pharmacokinetic profiles.

This particular scaffold is an important component in the development of various therapeutic agents, including inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP).

Synthetic Strategy: A Retrosynthetic Analysis

A logical and efficient synthesis is paramount. Our strategy is based on a two-step sequence that is both reliable and scalable. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic approach for the target molecule.

This approach disconnects the molecule at the Carbon-Boron bond and subsequently at the amide bond, leading back to simple, commercially available starting materials. The forward synthesis will therefore proceed via two key stages:

-

Stage 1: Amide coupling of 3-bromo-4-fluorobenzoic acid with n-butylamine.

-

Stage 2: Palladium-catalyzed Miyaura borylation of the resulting aryl bromide to install the boronic acid moiety.

Experimental Protocols & Mechanistic Discussion

This section provides detailed, step-by-step protocols for each synthetic stage, complete with explanations for the choice of reagents and conditions.

Stage 1: Synthesis of N-Butyl-3-bromo-4-fluorobenzamide

This stage involves the formation of an amide bond, a fundamental transformation in organic chemistry. We employ a standard coupling protocol using a carbodiimide activator.

Reaction Scheme: (An image of the chemical reaction scheme for Stage 1 would be placed here)

Principle: The carboxylic acid is activated by a coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by n-butylamine to form the stable amide bond. A catalyst like HOBt or DMAP is often added to improve efficiency and suppress side reactions.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Moles | Amount |

| 3-Bromo-4-fluorobenzoic acid | 219.01 | 1.0 | 0.05 | 10.95 g |

| n-Butylamine | 73.14 | 1.1 | 0.055 | 5.4 mL |

| EDC·HCl | 191.70 | 1.2 | 0.06 | 11.50 g |

| HOBt | 135.12 | 1.2 | 0.06 | 8.11 g |

| Triethylamine (TEA) | 101.19 | 2.5 | 0.125 | 17.4 mL |

| Dichloromethane (DCM) | - | - | - | 250 mL |

Step-by-Step Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (10.95 g, 0.05 mol).

-

Dissolution: Add dichloromethane (250 mL) and stir until the solid is fully dissolved.

-

Reagent Addition: Add EDC·HCl (11.50 g, 0.06 mol), HOBt (8.11 g, 0.06 mol), and triethylamine (17.4 mL, 0.125 mol) to the solution. Stir the mixture at room temperature for 15 minutes.

-

Causality: Triethylamine acts as a base to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

-

-

Nucleophile Addition: Slowly add n-butylamine (5.4 mL, 0.055 mol) dropwise to the reaction mixture over 10 minutes. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Causality: The acid wash removes excess amine and triethylamine. The base wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, N-butyl-3-bromo-4-fluorobenzamide, is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture. The pure product should be a white to off-white solid.

Stage 2: Miyaura Borylation to this compound

This transformation is the key step, creating the C-B bond via a palladium-catalyzed cross-coupling reaction.[1][2] The reaction couples the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron (B₂pin₂).[3]

Reaction Scheme: (An image of the chemical reaction scheme for Stage 2 would be placed here)

Principle & Catalytic Cycle: The Miyaura borylation proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are:

-

Oxidative Addition: The aryl bromide adds to the active Pd(0) catalyst to form a Pd(II) complex.

-

Metathesis/Ligand Exchange: The bromide on the palladium complex is exchanged with an acetate ion from the base (KOAc). This Pd-OAc species is more reactive towards the next step.[3]

-

Transmetalation: The boron reagent (B₂pin₂) transfers a boryl group to the palladium center, regenerating the bromide.

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Caption: Simplified Miyaura Borylation catalytic cycle.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Moles | Amount |

| N-Butyl-3-bromo-4-fluorobenzamide | 274.13 | 1.0 | 0.04 | 10.96 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 0.048 | 12.19 g |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.0012 | 0.98 g |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 0.12 | 11.78 g |

| 1,4-Dioxane | - | - | - | 200 mL |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a condenser and nitrogen/argon inlet. The entire reaction must be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.

-

Reagent Loading: To the flask, add N-butyl-3-bromo-4-fluorobenzamide (10.96 g, 0.04 mol), bis(pinacolato)diboron (12.19 g, 0.048 mol), potassium acetate (11.78 g, 0.12 mol), and PdCl₂(dppf)·CH₂Cl₂ (0.98 g, 0.0012 mol).

-

Causality: Potassium acetate is a crucial weak base. Stronger bases can promote a competing Suzuki coupling between the newly formed boronate ester and the starting aryl bromide, reducing the yield.[3][4] KOAc activates the palladium complex for transmetalation without significantly activating the boron reagent itself.[1][3]

-

-

Solvent Addition & Degassing: Add 1,4-dioxane (200 mL). Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes, or by using three freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Work-up (Boronate Ester): Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester of the target boronic acid. This ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.[3]

-

Hydrolysis to Boronic Acid:

-

Dissolve the crude pinacol ester in a mixture of acetone (150 mL) and water (50 mL).

-

Add 2M HCl solution and stir vigorously at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC/LC-MS).

-

Remove the acetone under reduced pressure.

-

-

Purification of Boronic Acid:

-

The aqueous residue will contain the precipitated boronic acid.

-

A common purification method involves an acid-base extraction.[5] Make the aqueous slurry basic (pH > 10) with 2M NaOH. The boronic acid will dissolve as its sodium boronate salt.

-

Wash the basic aqueous solution with diethyl ether (2 x 100 mL) to remove non-acidic organic impurities.

-

Re-acidify the aqueous layer to pH 2-3 with concentrated HCl. The pure boronic acid will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a white solid. Recrystallization can be performed if necessary.[6]

-

Safety & Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides. Use only peroxide-free solvent and handle in a well-ventilated fume hood.

-

Bis(pinacolato)diboron: While generally stable, handle in an inert atmosphere to prevent slow hydrolysis.

-

n-Butylamine: Corrosive and flammable with a strong odor. Handle with care in a fume hood.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Stage 1 | Incomplete activation of carboxylic acid; wet reagents/solvents. | Ensure anhydrous conditions. Use fresh coupling reagents. Increase equivalents of coupling agents slightly. |

| Incomplete Borylation | Catalyst deactivation; insufficient heating; poor quality reagents. | Ensure proper degassing and inert atmosphere. Check reaction temperature. Use fresh, high-purity palladium catalyst and KOAc. |

| Side Product Formation | Competing Suzuki coupling due to overly strong base or high temperature. | Use KOAc as the base. Do not exceed the recommended temperature. Monitor reaction closely to avoid prolonged heating after completion. |

| Difficulty in Purification | Boronic acid is amphiphilic and can be tricky to handle. | Utilize the acid-base extraction method described.[5] Recrystallization is often effective.[6] Avoid silica gel chromatography for free boronic acids as it can cause decomposition.[7] |

Conclusion

This guide has detailed a robust and well-rationalized two-stage synthesis for this compound. By understanding the principles behind each step—from the amide coupling to the intricacies of the Miyaura borylation catalytic cycle—researchers can confidently and efficiently produce this valuable chemical intermediate. The provided protocols are grounded in established chemical literature, offering a reliable foundation for laboratory synthesis in the pursuit of new therapeutic discoveries.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of 2-Fluoro-5-carbamoylphenylboronic Acid in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-carbamoylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly reliant on molecular building blocks that offer both synthetic versatility and desirable pharmacokinetic characteristics. Among these, functionalized arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular scaffolds. 2-Fluoro-5-carbamoylphenylboronic acid is a prime example of such a strategic intermediate, combining three critical functional groups onto a single phenyl ring.

The boronic acid moiety provides a reactive handle for C-C bond formation and can act as a key pharmacophore, capable of forming reversible covalent bonds with biological targets. The strategic placement of a fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and influence binding affinity. Concurrently, the carbamoyl group offers hydrogen bonding capabilities that can improve solubility and target engagement.

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application. Properties such as acidity (pKa), solubility, lipophilicity (LogP), and thermal stability directly govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of these core properties, offering both theoretical insights and validated experimental protocols to empower researchers in their drug discovery and development endeavors.

Molecular Architecture and Functional Group Analysis

The physicochemical behavior of 2-fluoro-5-carbamoylphenylboronic acid is a direct consequence of the interplay between its three key functional groups.

Caption: Key functional groups of the target molecule.

-

Boronic Acid (-B(OH)₂): This group is a Lewis acid, not a Brønsted acid. It accepts a hydroxide ion from water to form a tetrahedral boronate species, and its pKa is a measure of this equilibrium. This functionality is crucial for its reactivity in cross-coupling reactions and its ability to interact with serine proteases and other biological targets.

-

Fluorine (-F): As the most electronegative element, the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This is expected to increase the Lewis acidity of the boronic acid (lowering its pKa) and can enhance metabolic stability by blocking potential sites of oxidation.

-

Carbamoyl (-CONH₂): This group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). Its presence is anticipated to enhance aqueous solubility and provides a vector for specific interactions within a protein binding pocket.

Acidity (pKa)

Theoretical Insight: The pKa of an arylboronic acid reflects the equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate species. For phenylboronic acid, the pKa is approximately 8.8. The electron-withdrawing fluorine substituent at the ortho position in 2-fluoro-5-carbamoylphenylboronic acid is expected to stabilize the anionic boronate form, thereby increasing the acidity and resulting in a lower pKa value. This modulation is critical, as the charge state of the molecule at physiological pH (7.4) influences its solubility, membrane permeability, and binding interactions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa of a boronic acid by monitoring pH changes upon titration with a standardized base.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M NaOH in deionized water.

-

Accurately weigh ~5-10 mg of 2-fluoro-5-carbamoylphenylboronic acid and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 water/DMSO) to achieve a final concentration of approximately 1-5 mM. Poor aqueous solubility is a common feature of arylboronic acids, often necessitating the use of co-solvents.

-

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

-

Titration:

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Begin titrating with the standardized NaOH solution, adding small, precise aliquots (e.g., 10-50 µL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative plot).

-

The pKa is the pH value at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

| Compound | pKa (Experimental) | Solvent |

| Phenylboronic Acid | ~8.8 | Water |

| 4-CF₃-Phenylboronic Acid | 7.86 | Water |

| 2-Fluorophenylboronic Acid | ~7.6 (Estimated) | Water |

| 2-Fluoro-5-carbamoylphenylboronic Acid | < 8.8 (Predicted) | Water |

Table 1: Reference pKa values for related arylboronic acids. The presence of electron-withdrawing groups generally lowers the pKa.

Aqueous Solubility

Theoretical Insight: Solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. For 2-fluoro-5-carbamoylphenylboronic acid, solubility is a balance between the hydrophilic character of the boronic acid and carbamoyl groups, which can engage in hydrogen bonding with water, and the hydrophobic nature of the aromatic ring. Solubility can be assessed under two primary conditions: kinetic and thermodynamic. Kinetic solubility is measured after a short incubation time and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization and preformulation.

**Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

An In-depth Technical Guide to the Molecular Structure and Applications of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Abstract

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized organoboron compound, stands as a significant building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a boronic acid for covalent interactions and cross-coupling reactions, a fluoro group for modulating electronic properties and metabolic stability, and a butylcarbamoyl moiety for influencing solubility and hydrogen bonding—renders it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its key applications in drug discovery and organic synthesis. We delve into the mechanistic rationale behind its reactivity and provide field-proven insights for its effective utilization in research and development settings.

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and functional materials.[2] The versatility of arylboronic acids is further enhanced by the incorporation of additional functional groups that can fine-tune the steric and electronic properties of the molecule, as well as introduce specific interaction points for biological targets.

This compound (Figure 1) is a prime example of a strategically designed arylboronic acid. The presence of the fluorine atom ortho to the boronic acid can influence the acidity of the boron center and the reactivity in cross-coupling reactions. The butylcarbamoyl group at the para position provides a handle for hydrogen bonding interactions and can modulate the lipophilicity and solubility of derivative compounds, which are critical parameters in drug design. This guide will explore the molecular intricacies of this compound and its practical applications for researchers, scientists, and drug development professionals.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its reactivity and potential applications. A thorough understanding of its properties is essential for its effective use in synthesis and biological studies.

Core Structural Features

-

Aromatic Ring: A phenyl ring provides a rigid scaffold for the appended functional groups.

-

Boronic Acid Group (-B(OH)₂): This Lewis acidic moiety is the key functional group for Suzuki-Miyaura coupling and for forming reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[3]

-

Fluorine Atom (-F): The ortho-fluoro substituent is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid. This can enhance its reactivity in certain cross-coupling reactions and also improve the metabolic stability of molecules incorporating this fragment by blocking potential sites of oxidative metabolism.

-

N-Butylcarbamoyl Group (-C(=O)NH(CH₂)₃CH₃): This amide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The butyl chain increases the lipophilicity of the molecule, influencing its solubility in organic solvents and its potential interactions with hydrophobic pockets in biological targets.

Predicted Physicochemical Data

| Property | Predicted Value | Source/Justification |

| CAS Number | 874289-51-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₅BFNO₃ | Based on atomic composition |

| Molecular Weight | 239.05 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water. | The presence of the polar amide and boronic acid groups, along with the nonpolar butyl and phenyl groups, suggests this solubility profile. |

| pKa | ~8.5 | The electron-withdrawing fluorine atom is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it slightly more acidic. |

Synthesis Protocol: A Validated Approach

A robust and reproducible synthesis is critical for the reliable application of this compound. While a specific peer-reviewed synthesis for this exact molecule is not published, a general and reliable two-step procedure can be adapted from established methods for the synthesis of functionalized arylboronic acids. This protocol starts from a commercially available precursor, 3-bromo-4-fluorobenzonitrile.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow.

Step-by-Step Experimental Procedure

Step 1: Synthesis of N-Butyl-3-bromo-4-fluorobenzamide

-

Reaction Setup: To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

-

Acid Chloride Formation: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Amidation: Cool the reaction mixture to 0 °C and add a solution of n-butylamine (1.5 eq) and triethylamine (2.0 eq) in DCM (5 mL/mmol) dropwise.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-butyl-3-bromo-4-fluorobenzamide as a solid.[4]

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride with oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack reagent formation) is a standard and efficient method for activating the carboxyl group for amidation. The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the n-butylamine and driving the reaction to completion.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine N-butyl-3-bromo-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Miyaura Borylation: Add anhydrous 1,4-dioxane (15 mL/mmol) and heat the reaction mixture to 80 °C for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Hydrolysis and Work-up: After cooling to room temperature, add a solution of sodium periodate (NaIO₄, 4.0 eq) in a 1:1 mixture of THF and water. Stir vigorously for 4 hours. Acidify the mixture with 2 M HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is highly effective for the conversion of aryl halides to aryl boronate esters.[3] Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. Potassium acetate acts as the base required for the catalytic cycle. The subsequent oxidative cleavage of the pinacol ester with sodium periodate followed by acidic workup is a standard method to generate the free boronic acid.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, this section provides predicted spectroscopic data based on established principles and analysis of structurally similar compounds. This information is intended to aid in the characterization of the synthesized material.

¹H NMR (500 MHz, DMSO-d₆)

-

δ 8.5-9.0 (t, 1H): Amide N-H proton, expected to be a triplet due to coupling with the adjacent CH₂ group.

-

δ 8.2 (s, 2H): Boronic acid -OH protons, often a broad singlet, and its chemical shift is concentration and water-dependent.

-

δ 7.8-8.0 (m, 2H): Aromatic protons ortho and para to the boronic acid group.

-

δ 7.2-7.4 (t, 1H): Aromatic proton meta to the boronic acid group.

-

δ 3.2-3.4 (q, 2H): CH₂ group of the butyl chain adjacent to the amide nitrogen.

-

δ 1.4-1.6 (m, 2H): CH₂ group of the butyl chain.

-

δ 1.2-1.4 (m, 2H): CH₂ group of the butyl chain.

-

δ 0.9 (t, 3H): Terminal CH₃ group of the butyl chain.

¹³C NMR (125 MHz, DMSO-d₆)

-

δ 165-167: Amide carbonyl carbon.

-

δ 160-163 (d, J ≈ 240-250 Hz): Aromatic carbon attached to fluorine.

-

δ 135-140: Aromatic carbons.

-

δ 125-130: Aromatic carbons.

-

δ 115-120 (d, J ≈ 20-25 Hz): Aromatic carbon ortho to the fluorine.

-

Carbon attached to Boron: Often not observed or is a very broad signal due to quadrupolar relaxation.

-

δ 39-41: CH₂ group of the butyl chain adjacent to the amide nitrogen.

-

δ 31-33: CH₂ group of the butyl chain.

-

δ 19-21: CH₂ group of the butyl chain.

-

δ 13-15: Terminal CH₃ group of the butyl chain.

FT-IR (KBr Pellet)

-

3400-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group and N-H stretching of the amide.

-

3000-2850 cm⁻¹: C-H stretching of the butyl group and aromatic C-H.

-

~1640 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

-

~1350 cm⁻¹: B-O stretching.

-

~1250 cm⁻¹: C-N stretching.

-

~1100 cm⁻¹: C-F stretching.

Mass Spectrometry (ESI+)

-

Expected m/z: 240.12 [M+H]⁺, 262.10 [M+Na]⁺. The molecule is expected to readily protonate or form a sodium adduct under positive ion electrospray ionization.

Key Applications in Research and Development

The trifunctional nature of this compound makes it a valuable tool in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

This is the primary application of this compound. It serves as a versatile building block to introduce the 5-(butylcarbamoyl)-2-fluorophenyl moiety into a wide range of organic molecules.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in many approved drugs and drug candidates. The fluorine atom can enhance the pharmacokinetic properties of the final product, and the butylcarbamoyl group can be used to modulate solubility and introduce hydrogen bonding interactions with a biological target.

Boronic Acid-Based Enzyme Inhibitors

Boronic acids are well-established as potent inhibitors of serine proteases.[5][6] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Caption: Mechanism of serine protease inhibition by a boronic acid.

This compound can be used as a starting point for the design of novel serine protease inhibitors. The butylcarbamoyl and fluorophenyl moieties can be tailored to interact with the S1 and other specificity pockets of the target protease, leading to potent and selective inhibitors for therapeutic targets in areas such as coagulation, inflammation, and cancer.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a reactive boronic acid, a modulating fluoro group, and an interaction-mediating butylcarbamoyl moiety provides a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its structure, a reliable synthesis protocol, predicted spectroscopic data for its characterization, and its key applications. As the demand for novel and sophisticated molecular architectures continues to grow, the strategic use of such well-designed building blocks will remain paramount to advancing chemical and pharmaceutical research.

References

- 1. usbio.net [usbio.net]

- 2. CRISPR/CAS-RELATED METHODS AND COMPOSITIONS FOR TREATING SICKLE CELL DISEASE - Patent 3122880 [data.epo.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties [openaccess.izmirakademi.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. (4-CARBAMOYLPHENYL)BORONIC ACID | CAS 123088-59-5 [matrix-fine-chemicals.com]

Commercial suppliers of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to (5-(Butylcarbamoyl)-2-fluorophenyl)boronic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a specialized organic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural features, namely the fluorine atom and the butylcarbamoyl group attached to the phenylboronic acid scaffold, make it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its commercial availability, key properties, and practical applications, with a focus on enabling researchers to effectively utilize this reagent in their drug discovery and development endeavors.

The strategic placement of a fluorine atom ortho to the boronic acid moiety can significantly influence the electronic properties and reactivity of the molecule. Fluorine's high electronegativity can modulate the pKa of the boronic acid, impacting its transmetalation efficiency in cross-coupling reactions. Furthermore, the butylcarbamoyl group at the meta position offers a handle for further functionalization and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. This combination of functionalities makes this compound a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.

Commercial Availability and Supplier Overview

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The availability, purity, and offered quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | CDS023794 | ≥95% | 1 g, 5 g | A well-established supplier with extensive quality control documentation. |

| Combi-Blocks | OR-9310 | >97% | 250 mg, 1 g, 5 g | Specializes in providing a wide array of building blocks for combinatorial chemistry. |

| BLD Pharmatech | BD115856 | 97% | 1 g, 5 g, 25 g | Offers a range of catalog sizes and custom synthesis services. |

| Key Organics | 12018 | >97% | 1 g, 5 g | Focuses on providing key organic intermediates for drug discovery. |

| AstaTech | 63C808 | 97% | 1g, 5g, 10g, 25g | A provider of advanced intermediates and building blocks. |

Note: Product numbers, purity levels, and available quantities are subject to change. Researchers should always consult the respective supplier's website for the most current information.

Physicochemical Properties and Handling

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BFNO₃ | Sigma-Aldrich |

| Molecular Weight | 239.05 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder | Combi-Blocks |

| Melting Point | 145-155 °C | BLD Pharmatech |

| Storage Temperature | 2-8 °C | Key Organics |

Safety and Handling Precautions:

This compound, like many boronic acid derivatives, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.

The presence of the electron-withdrawing fluorine atom can enhance the rate of transmetalation, a key step in the catalytic cycle. The butylcarbamoyl group can influence the solubility and electronic nature of the molecule, and its amide functionality can participate in hydrogen bonding, potentially directing the assembly of more complex molecular architectures.

Generalized Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a dry reaction vessel, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and any additional ligand under a positive pressure of the inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery can be visualized as a logical progression from a basic building block to a potential drug candidate.

Functionalized 2-Fluorophenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Advantages of the 2-Fluoro Motif in Phenylboronic Acids

Phenylboronic acids have long been recognized as versatile building blocks in organic synthesis and medicinal chemistry. The introduction of a fluorine atom at the ortho-position of the phenyl ring imparts a unique combination of steric and electronic properties that significantly enhances their utility. This guide provides an in-depth exploration of functionalized 2-fluorophenylboronic acids, offering field-proven insights into their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid moiety, which can be a significant advantage in various applications.[1] This increased acidity facilitates the formation of boronate esters with diols, a key interaction exploited in sensors and drug delivery systems. Furthermore, the presence of the ortho-fluoro substituent can influence the conformation of the molecule and its interaction with biological targets.[1]

This guide will delve into the synthetic methodologies for creating these valuable compounds, explore their key physicochemical properties, and highlight their diverse applications with a focus on practical, validated protocols.

Core Physicochemical Properties: Understanding the Impact of 2-Fluorine Substitution

The substitution of a fluorine atom at the 2-position of the phenylboronic acid scaffold has profound and predictable effects on its chemical behavior. Understanding these properties is crucial for designing experiments and interpreting results.

Enhanced Acidity (pKa)

One of the most significant consequences of ortho-fluorination is the lowering of the boronic acid's pKa. The strong electron-withdrawing inductive effect of the fluorine atom increases the Lewis acidity of the boron center, making it more receptive to nucleophilic attack by hydroxide ions. This translates to a lower pH required for the formation of the tetrahedral boronate species, which is often the active form in applications such as diol binding.

The pKa values of fluorinated phenylboronic acids can range from 6.17 to 8.77, with the acidity generally increasing with the number of fluorine substituents.[2] For instance, the pKa of 2,3,4,6-tetrafluorophenylboronic acid is significantly lower than that of 4-fluorophenylboronic acid.[2] This tunable acidity is a powerful tool for designing molecules with optimal binding properties at physiological pH.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | pKa | Reference |

| 4-Fluorophenylboronic acid | 8.77 | [2] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |

| Unsubstituted Phenylboronic acid | 8.86 | [2] |

Structural Characteristics and Supramolecular Chemistry

X-ray crystallographic studies of 2-fluorophenylboronic acid reveal a dimeric structure held together by hydrogen bonds.[2] The molecule is not planar, with the boronic acid group twisted relative to the phenyl ring. A noteworthy feature is the presence of a weak intramolecular B-O-H···F hydrogen bond.[2] While this intramolecular interaction does not dominate the crystal packing, it can influence the compound's conformation in solution and its interactions with other molecules.

Synthesis and Functionalization Strategies

The synthesis of functionalized 2-fluorophenylboronic acids can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired functional groups.

Lithiation-Borylation of Fluorobenzenes

A common and effective method for the synthesis of 2-fluorophenylboronic acid and its derivatives is the lithiation of a corresponding fluorinated aromatic compound, followed by borylation with a trialkyl borate.

Experimental Protocol: Synthesis of 2-Fluorophenylboronic Acid via Lithiation-Borylation

Materials:

-

1-Bromo-2-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Hexane

-

Acetone

Procedure:

-

Dissolve 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/acetone gradient to yield pure 2-fluorophenylboronic acid.

Diagram 1: Lithiation-Borylation Workflow

Caption: A generalized workflow for the synthesis of 2-fluorophenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

Functionalized 2-fluorophenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. This powerful C-C bond-forming reaction allows for the synthesis of a wide variety of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals and organic materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Functionalized 2-fluorophenylboronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Water

Procedure:

-

In a reaction vessel, combine the functionalized 2-fluorophenylboronic acid (1.2 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

-

Add the anhydrous solvent and a small amount of water (e.g., 10:1 solvent:water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Further Functionalization of the Aromatic Ring

The 2-fluorophenylboronic acid scaffold can be further modified through electrophilic aromatic substitution reactions, such as nitration and amination, to introduce additional functional groups.

Nitration: The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amine. Ipso-nitration of aryl boronic acids using fuming nitric acid is an efficient method.[3][4]

Experimental Protocol: Ipso-Nitration of an Arylboronic Acid

Materials:

-

Arylboronic acid

-

Fuming nitric acid

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the arylboronic acid (1.0 eq) in DCM in a reaction vessel.

-

Cool the solution to 0 °C.

-

Slowly add fuming nitric acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitroaromatic product.

Diagram 2: Functionalization Pathways

Caption: Key functionalization reactions of 2-fluorophenylboronic acid.

Applications in Drug Discovery and Development

The unique properties of functionalized 2-fluorophenylboronic acids have made them valuable scaffolds in medicinal chemistry.

Antifungal Agents: The Case of Tavaborole

A prominent example is Tavaborole (marketed as Kerydin), a topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[5][6] Tavaborole is a benzoxaborole, a class of compounds derived from phenylboronic acids. The fluorine atom in Tavaborole enhances its biological activity.[1] It functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby leading to fungal cell death.[6]

Synthetic Insight: Key Steps in Tavaborole Synthesis

The synthesis of Tavaborole often involves the borylation of a functionalized fluorinated benzene derivative, followed by cyclization to form the benzoxaborole ring system. One patented process involves the following key transformations:

-

Borylation: Reaction of 1-bromo-4-fluoro-2-(trityloxymethyl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst.

-

Deprotection and Cyclization: Acid-catalyzed removal of the trityl protecting group and subsequent cyclization to form the benzoxaborole ring.

This multi-step synthesis highlights the importance of boronic acid chemistry in the construction of complex, biologically active molecules.

Sensors and Drug Delivery Systems

The ability of boronic acids to reversibly bind with diols has been extensively utilized in the development of sensors for saccharides, such as glucose. The increased acidity of fluorinated phenylboronic acids allows for effective binding at physiological pH. Functionalized 2-fluorophenylboronic acids have been incorporated into polymers and nanoparticles to create glucose-responsive materials for insulin delivery.[7]

Applications in Materials Science

The unique electronic properties of functionalized 2-fluorophenylboronic acids also make them attractive for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Boron-containing organic compounds are being explored as materials for OLEDs. The introduction of boron into polycyclic aromatic hydrocarbons can shift the fluorescence to the desirable blue region of the spectrum and improve electron transport properties.[8] Functionalized 2-fluorophenylboronic acids can serve as key building blocks for the synthesis of these advanced materials through cross-coupling reactions.[9][10] The electron-withdrawing nature of the fluorine atoms can further tune the electronic properties of the final material, influencing its emission color and efficiency.

Conclusion and Future Outlook

Functionalized 2-fluorophenylboronic acids represent a class of compounds with exceptional versatility and utility. The strategic placement of a fluorine atom at the ortho-position imparts favorable physicochemical properties, most notably enhanced Lewis acidity, which has been successfully leveraged in a variety of applications. From the development of life-saving antifungal drugs to the creation of advanced materials for organic electronics, the impact of these compounds is undeniable.

As our understanding of the subtle interplay between structure and function continues to grow, we can anticipate the development of even more sophisticated applications for functionalized 2-fluorophenylboronic acids. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of these remarkable building blocks in their own research and development endeavors.

References

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]

- 3. Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid [organic-chemistry.org]

- 4. Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Tavaborole - Wikipedia [en.wikipedia.org]

- 7. dovepress.com [dovepress.com]

- 8. New boron compounds for organic light-emitting diodes (OLEDs) [nachrichten.idw-online.de]

- 9. nbinno.com [nbinno.com]

- 10. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes and to supplement, not replace, an official Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling any chemical.

Introduction: Beyond the Standard SDS

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke chemical building block, pivotal in modern synthetic and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility lies in the unique combination of a reactive boronic acid moiety and a substituted fluorophenyl ring. However, these same features necessitate a nuanced approach to its handling and safety. This guide, authored from the perspective of a Senior Application Scientist, aims to provide a deeper understanding of the hazards associated with this compound and to outline best practices for its safe use in a research and development setting. We will delve into the "why" behind the protocols, grounding our recommendations in the fundamental chemistry of boronic acids and organofluorine compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] A key supplier classifies the compound with the following GHS pictograms and hazard statements:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5][6] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5][6] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation.[4][5][6] |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[4] |

Insight from the Field: The irritant nature of boronic acids is a well-documented class effect.[7][8] The boron atom, being electron-deficient, acts as a Lewis acid and can interact with biological nucleophiles in the skin, eyes, and mucous membranes, leading to an inflammatory response.[1][2] The presence of a fluorine atom on the phenyl ring can modulate the acidity of the boronic acid and the overall electronic properties of the molecule, but the fundamental irritant characteristic remains. While extensive toxicological data for this specific molecule is not publicly available, the classification as "harmful if swallowed" warrants careful handling to prevent accidental ingestion.

Protocols for Safe Handling and Engineering Controls

Given the hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a certified chemical fume hood.[5][9] This is the most effective way to prevent inhalation of airborne particles and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize airflow and protection.

Personal Protective Equipment (PPE): The Last Barrier

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] Given the "serious eye irritation" classification, it is highly recommended to use a face shield in conjunction with goggles, especially when handling larger quantities (>1 g) or when there is a risk of splashing.[5]

-

Skin Protection: Wear standard nitrile gloves and a lab coat.[5][6] Inspect gloves for tears or holes before each use. If direct contact occurs, remove the contaminated glove immediately, wash your hands thoroughly, and don a new glove. Do not wear contaminated gloves to handle common items like pens, notebooks, or computer keyboards.

-

Respiratory Protection: When used within a functioning fume hood, additional respiratory protection is typically not required. In the rare event that a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this reagent from receipt to use.

Caption: Logical workflow for handling this compound.

Storage and Stability Considerations

Boronic acids as a class are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and oxidation.[7] They can also be hygroscopic.[11]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][12] Refrigeration is recommended for long-term storage.[7] To further protect against moisture and oxidation, storing the container within a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][11]

Emergency Procedures and First Aid

A swift and informed response to any exposure is critical.

Spill Response

-

Evacuate: Clear the immediate area of all non-essential personnel.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Contain: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a labeled container for hazardous waste disposal. Avoid creating dust.[5][7]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][8][10] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6][10][12] If breathing is difficult or they feel unwell, seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical advice.[10] |

Emergency Response Logic

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. 5-Butoxy-2-fluorophenylboronic acid - Safety Data Sheet [chemicalbook.com]

The Impact of Fluorination on the Acidity and pKa of Phenylboronic Acids: A Technical Guide for Researchers

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the physicochemical properties of key structural motifs is paramount. Phenylboronic acids, with their versatile reactivity and ability to form reversible covalent bonds, are a cornerstone of modern synthetic and medicinal chemistry. A critical parameter governing their utility is their Lewis acidity, quantified by the pKa. Strategic fluorination of the phenyl ring offers a powerful tool to modulate this acidity, thereby fine-tuning molecular recognition, reactivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the acidity of fluorinated phenylboronic acids, offering both theoretical insights and practical methodologies for its determination.